

# Physical and chemical properties of Dichlormid

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## Dichlormid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Dichlormid** (N,N-diallyl-2,2-dichloroacetamide) is a crucial herbicide safener employed in agriculture to protect crops, primarily maize, from the phytotoxic effects of certain herbicides, particularly those from the thiocarbamate and chloroacetanilide classes. This technical guide provides an in-depth overview of the physical and chemical properties of **Dichlormid**, its mechanism of action, and available experimental data. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in agrochemical research and development.

### Chemical and Physical Properties

**Dichlormid** is a colorless to amber viscous liquid with a chemical structure that facilitates its protective action in plants.<sup>[1][2]</sup> Its identity and key physicochemical properties are summarized in the tables below.

### Table 1: Chemical Identification of Dichlormid

Identifier	Value
IUPAC Name	2,2-dichloro-N,N-bis(prop-2-enyl)acetamide[3]
CAS Number	37764-25-3[4]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> Cl <sub>2</sub> NO[4]
Molecular Weight	208.09 g/mol [5]
Canonical SMILES	C=CCN(CC=C)C(=O)C(Cl)Cl[3]
InChI Key	YRMLFORXOOIJDR-UHFFFAOYSA-N[4]

**Table 2: Physical and Chemical Properties of Dichlormid**

Property	Value	Source
Physical State	Clear viscous liquid	[3]
Melting Point	5.0 - 6.5 °C	[6]
Boiling Point	118 °C at 2 mmHg	[6]
Density	1.192 - 1.204 g/cm <sup>3</sup> at 20 °C	[6]
Vapor Pressure	6.0 x 10 <sup>-3</sup> mmHg at 25 °C	[3]
Water Solubility	5000 mg/L at 20 °C	[7]
Solubility in Organic Solvents	Miscible with acetone, ethanol, xylene	[3]
logP (Octanol-Water Partition Coefficient)	1.84 at 25 °C	[3]
Stability	Stable to light	[3]

## Mechanism of Action: Herbicide Safening

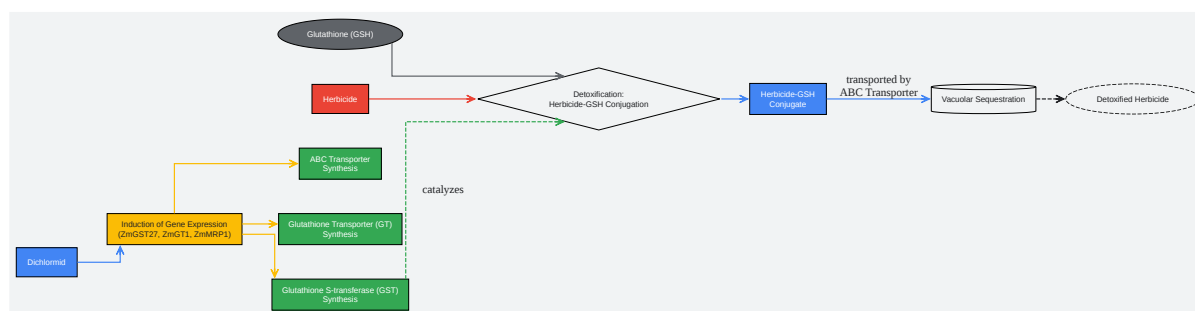
**Dichlormid**'s primary function is to enhance the tolerance of monocotyledonous crops, such as maize, to herbicides. It achieves this by stimulating the plant's natural detoxification pathways, effectively accelerating the metabolism of the herbicide into non-toxic forms.[1] The core of this

mechanism involves the induction of specific enzymes, most notably Glutathione S-transferases (GSTs).[8][9]

**Dichlormid** up-regulates the expression of genes encoding for GSTs (e.g., ZmGST27 in maize), as well as genes for a glutathione transporter (ZmGT1) and an ABC transporter (ZmMRP1).[8][9] This coordinated induction leads to an increased capacity for the conjugation of the herbicide with glutathione, a key step in its detoxification. The resulting glutathione-herbicide conjugate is then sequestered into the vacuole via the action of transporters like ZmMRP1, preventing it from reaching its site of action and causing cellular damage.[9][10]

Furthermore, **Dichlormid** has been shown to counteract the inhibitory effects of some herbicides on very-long-chain fatty acid (VLCFA) synthesis, another aspect of its protective mechanism.[3]

## Signaling Pathway of Dichlormid Action



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Caption: Signaling pathway of **Dichloromid**-induced herbicide detoxification in a plant cell.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of **Dichloromid** are not readily available in publicly accessible literature. However, based on the available information, the following outlines the general methodologies.

## Synthesis

**Dichloromid** can be synthesized by the reaction of diallylamine with dichloroacetyl chloride.<sup>[2]</sup> A reported one-step synthesis method involves the following general procedure:

- Reactants: Diallylamine, dichloroacetyl chloride.
- Solvent: Acetone.
- Acid Scavenger: Sodium bicarbonate or triethylamine.
- Procedure: Diallylamine is dissolved in acetone along with an acid scavenger. Dichloroacetyl chloride is then added dropwise to the solution while maintaining a low temperature (e.g., 0 °C). The reaction is allowed to proceed for a few hours. After the reaction, the solid byproducts are filtered off, and the resulting liquid is purified.[6]

## Purification

Purification of the crude product from the synthesis reaction typically involves:

- Filtration: To remove solid byproducts (e.g., sodium chloride).
- Solvent Removal: The solvent (e.g., acetone) is removed from the filtrate, often using a rotary evaporator.
- Washing: The resulting oil may be washed to remove any remaining water-soluble impurities.
- Drying: The purified product is dried to remove any residual water.

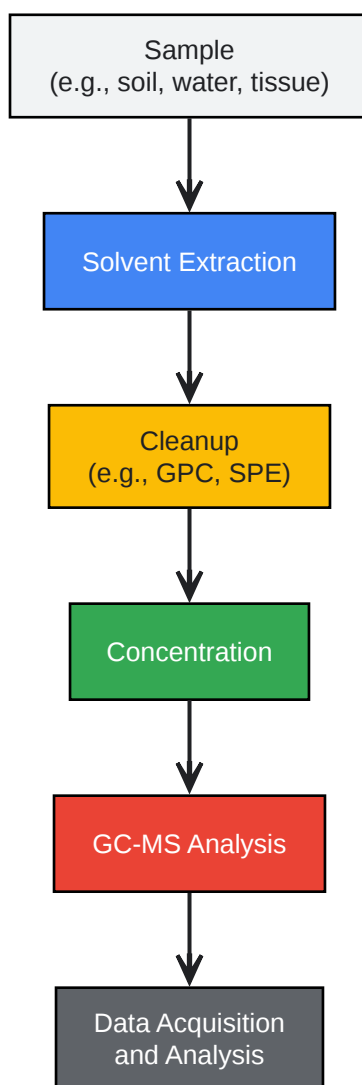
## Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of **Dichlormid**.

- Sample Preparation: For environmental or biological samples, extraction with a suitable solvent (e.g., cyclopentane for adipose tissue) is necessary, followed by cleanup steps such as gel permeation chromatography (GPC) to remove interfering substances.[11]
- GC-MS Parameters (General):
  - Carrier Gas: Helium or Nitrogen.[12]
  - Injection: Splitless or direct injection.

- Column: A non-polar or semi-polar capillary column is typically used.
- Temperature Program: An optimized temperature ramp is employed to ensure good separation of the analyte from other components.
- MS Detection: Electron impact (EI) ionization is commonly used, with the mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]

## Workflow for GC-MS Analysis of Dichlormid



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Caption: A generalized workflow for the analysis of **Dichlormid** using GC-MS.

## Spectral Data

Access to comprehensive, high-resolution spectral data for **Dichlormid** (NMR, IR, MS) is limited in public databases.

- Mass Spectrometry (MS): GC-MS data for **Dichlormid** is available on platforms like SpectraBase, though full access may require a subscription.[13][14] The mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns that can be used for its identification and quantification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data and assignments for **Dichlormid** are not readily found in the searched public domain resources.
- Infrared (IR) Spectroscopy: Similarly, detailed public access to the IR spectrum of **Dichlormid** is limited.

## Conclusion

**Dichlormid** is a well-established herbicide safener with a clear mechanism of action centered on the induction of plant detoxification pathways. Its physical and chemical properties are well-documented, facilitating its formulation and application in agriculture. While the general principles of its synthesis and analysis are understood, there is a lack of detailed, publicly available experimental protocols and comprehensive spectral data. This guide consolidates the available technical information on **Dichlormid**, providing a solid foundation for researchers and professionals in the field. Further research to populate the gaps in experimental and spectral data would be beneficial for the scientific community.

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